molecular formula C16H15NO4 B611394 Tlr2-IN-C29 CAS No. 363600-92-4

Tlr2-IN-C29

Katalognummer: B611394
CAS-Nummer: 363600-92-4
Molekulargewicht: 285.29 g/mol
InChI-Schlüssel: WTGMGRFVBFDHGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

C29 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

C29 entfaltet seine Wirkung, indem es die Interaktion zwischen TLR2 und seinen Liganden hemmt. Es blockiert die ligandinduzierte Interaktion von TLR2 mit MyD88, einem Schlüssel-Adapterprotein im TLR2-Signalweg. Diese Hemmung verhindert die Aktivierung von nachgeschalteten Signalwegen, einschließlich MAPK und NF-κB, die an der proinflammatorischen Genexpression beteiligt sind . Durch die Blockierung dieser Wege reduziert C29 effektiv die Produktion von proinflammatorischen Zytokinen und Mediatoren.

Ähnliche Verbindungen:

Einzigartigkeit von C29: C29 ist einzigartig aufgrund seiner spezifischen inhibitorischen Wirkungen auf TLR2-Signalwege. Im Gegensatz zu anderen ähnlichen Verbindungen zielt C29 selektiv auf TLR2/1- und TLR2/6-Signalisierung ab, was es zu einem wertvollen Werkzeug für die Untersuchung dieser Wege und die Entwicklung neuer Therapeutika macht .

Wirkmechanismus

Target of Action

Tlr2-IN-C29, also known as TL2-C29, is a small-molecule inhibitor that primarily targets Toll-like receptor 2 (TLR2) . TLR2 plays an essential role in detecting a diverse range of microbial pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, parasites, and viruses . TLR1 and TLR6 co-receptors are crucial for TLR2 signaling and ligand specificity .

Mode of Action

TL2-C29 operates by binding to a pocket in the BB loop within the TLR2 TIR domain . This binding inhibits the interaction of TLR2 with the MyD88 adapter molecule, which is a crucial step in the downstream signaling process . In human TLR2 signaling, TL2-C29 blocks both TLR2/1 and TLR2/6 pathways . In murine tlr2 signaling, tl2-c29 preferentially inhibits the tlr2/1 pathway .

Biochemical Pathways

The inhibition of TLR2 interaction with the MyD88 adapter molecule by TL2-C29 leads to the suppression of downstream signaling pathways, including the MAPK and NF-κB activation pathways . These pathways are typically involved in initiating a pro-inflammatory response .

Pharmacokinetics

The working concentration for cell culture assays is between 25 - 200 µM .

Result of Action

The primary result of TL2-C29’s action is the inhibition of TLR2-mediated signaling, which includes the prevention of early activation of NF-κB and MAPKs . This leads to a reduction in the pro-inflammatory response typically associated with TLR2 signaling .

Action Environment

The action of TL2-C29 can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of synthetic and bacterial TLR2 agonists in the environment . Additionally, the compound’s stability may be influenced by factors such as temperature and light exposure .

Biochemische Analyse

Biochemical Properties

Tlr2-IN-C29 interacts with the TLR2 TIR domain, specifically binding a pocket in the BB loop . This interaction inhibits TLR2’s ability to interact with the MyD88 adapter molecule, a crucial component in the TLR2 signaling pathway . This pathway involves a series of biochemical reactions that lead to a pro-inflammatory response .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It blocks both TLR2/1 and TLR2/6 pathways in human TLR2 signaling . In murine TLR2 signaling, this compound preferentially inhibits the TLR2/1 pathway . This inhibition impacts cell function by preventing the activation of downstream MAPK and NF-κB, which are key players in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to a pocket in the BB loop within the TLR2 TIR domain . This binding inhibits the interaction of TLR2 with the MyD88 adapter molecule, preventing the activation of downstream MAPK and NF-κB . This inhibition results in the blocking of both TLR2/1 and TLR2/6 pathways in human TLR2 signaling .

Temporal Effects in Laboratory Settings

It is known that this compound is stable and does not show substantial cellular toxicity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving a recurrent nitroglycerin-induced chronic migraine model, this compound was systematically administered and observed to partially inhibit pain hypersensitivity .

Metabolic Pathways

This compound is involved in the TLR2 signaling pathway, which is a metabolic pathway. It interacts with the MyD88 adapter molecule, which is crucial for TLR2 signaling .

Subcellular Localization

The subcellular localization of this compound is likely to be wherever TLR2 is located, given its role as a TLR2 inhibitor. TLR2 is typically found on the cell surface , so it is reasonable to assume that this compound would also be found there.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of C29 involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-methyl-3-aminobenzoic acid under specific reaction conditions. The reaction typically occurs in the presence of a suitable solvent and a catalyst to facilitate the formation of the Schiff base.

Industrial Production Methods: While detailed industrial production methods for C29 are not widely documented, the synthesis generally follows the principles of organic synthesis involving condensation reactions. The process may involve multiple steps, including purification and crystallization, to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Reaktionstypen: C29 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: C29 kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

    Reduktion: Reduktionsreaktionen können C29 in seine reduzierten Formen umwandeln.

    Substitution: C29 kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

    Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Nukleophile unter geeigneten Bedingungen beinhalten.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während die Reduktion reduzierte Formen von C29 erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Tlr2-IN-C29, commonly referred to as C29, is a small-molecule inhibitor targeting Toll-like receptor 2 (TLR2), which is crucial in the immune response to various pathogens. This article delves into the biological activity of C29, summarizing research findings, mechanisms of action, and relevant case studies.

C29 inhibits TLR2 signaling by binding to a specific pocket within the BB loop of the TIR (Toll/interleukin-1 receptor) domain of TLR2. This binding prevents the interaction between TLR2 and the MyD88 adapter protein, which is essential for downstream signaling pathways such as NF-κB and MAPK activation. The inhibition of these pathways leads to a reduction in pro-inflammatory cytokine production, which is critical in various inflammatory conditions.

In Vitro Studies

  • Cytokine Inhibition : C29 significantly blocks the expression of IL-8 and IL-1β mRNA in human HEK-TLR2 transfectants and THP-1 macrophage-like cells upon stimulation with TLR2 agonists like P3C and P2C. This inhibition occurs in a dose-dependent manner, demonstrating its potency as an anti-inflammatory agent .
  • MAPK and NF-κB Activation : In THP-1 cells, C29 treatment resulted in diminished interaction between TLR2 and MyD88, leading to reduced MAPK activation and NF-κB signaling at various time points post-stimulation . Specifically, it blocked P3C-induced degradation of IκBα, a critical step in NF-κB activation .
  • Species-Specific Activity : Research indicates that C29 preferentially inhibits TLR2/1 signaling in murine models while effectively blocking both TLR2/1 and TLR2/6 signaling in human cells .

In Vivo Studies

C29 has been shown to reduce inflammation in animal models. For instance, mice treated with C29 exhibited lower levels of pro-inflammatory cytokines such as IL-12 p40 and TNF-α following P3C administration compared to control groups . This highlights its potential therapeutic applications in treating inflammatory diseases.

Data Summary

The following table summarizes key findings from various studies on the biological activity of C29:

Study Model Findings Concentration Used
Mistry et al., 2015HEK293T cellsInhibited IL-8 mRNA expression10-50 µM
Mistry et al., 2015THP-1 cellsBlocked IL-1β expression50 µM
InvivoGen (2024)Murine macrophagesPreferentially inhibited TLR2/1 signaling25-200 µM
Spandidos et al., 2024In vivo mouse modelReduced IL-12 p40 and TNF-α levelsNot specified

Case Study 1: Inflammatory Response Modulation

In a study investigating traumatic deep venous thrombosis (TDVT), C29 was administered to assess its impact on inflammatory responses mediated by TLR2. Results indicated that C29 treatment significantly reduced markers associated with inflammation (NF-κB, COX-2) compared to controls treated with Pam3CSK4, a known TLR2 agonist . This suggests that C29 may serve as a therapeutic agent in managing conditions characterized by excessive inflammation.

Case Study 2: Neuroinflammation

Another investigation into neuroinflammation related to COVID-19 utilized C29 to explore its effects on microglial activation. The application of C29 resulted in notable reductions in inflammatory markers within microglia, indicating its potential role in neuroprotective strategies against viral-induced inflammation .

Eigenschaften

IUPAC Name

3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-10-12(16(19)20)6-4-7-13(10)17-9-11-5-3-8-14(21-2)15(11)18/h3-9,18H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGMGRFVBFDHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N=CC2=C(C(=CC=C2)OC)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801348106
Record name 3-[(2-Hydroxy-3-methoxybenzylidene)amino]-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363600-92-4
Record name 3-[(2-Hydroxy-3-methoxybenzylidene)amino]-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.